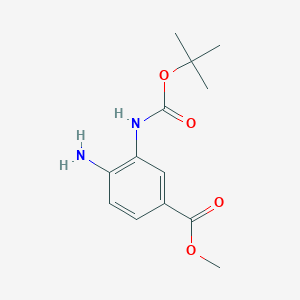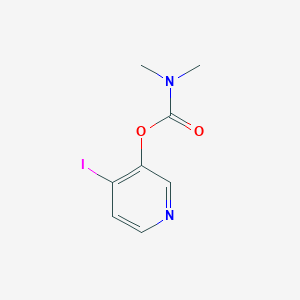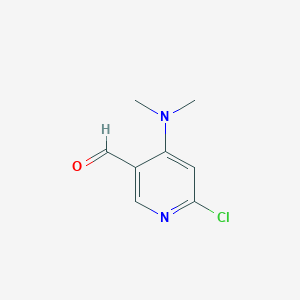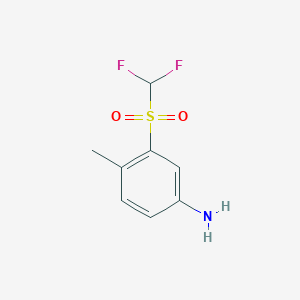
3-Difluoromethanesulfonyl-4-methylaniline
説明
3-Difluoromethanesulfonyl-4-methylaniline (3-DFMSA) is an important organic compound commonly used in laboratory experiments. It is a derivative of aniline, a type of aromatic amine, and is used in a variety of applications, including synthesis and research. This compound has a range of unique properties, including a high degree of solubility in organic solvents, and the ability to react with a number of different compounds. As such, 3-DFMSA has become an essential tool in the laboratory, with a wide range of applications.
科学的研究の応用
3-Difluoromethanesulfonyl-4-methylaniline is widely used in scientific research. It is commonly used as a reagent in organic synthesis, due to its high solubility in organic solvents. It can also be used to study the structure and reactivity of organic molecules, as it can react with a wide range of compounds. Additionally, this compound can be used as a catalyst in a variety of reactions, including the hydrolysis of esters.
作用機序
3-Difluoromethanesulfonyl-4-methylaniline is able to react with a wide range of compounds due to its unique structure. The compound contains two fluorine atoms, which are highly electronegative and can interact with other molecules through electrostatic interactions. This allows this compound to act as a nucleophile, attacking the electron-rich sites of other molecules and forming covalent bonds.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects in humans or other organisms. The compound is not toxic, and is not known to have any adverse effects on the environment. As such, it is generally considered to be safe for use in laboratory experiments.
実験室実験の利点と制限
The primary advantage of using 3-Difluoromethanesulfonyl-4-methylaniline in laboratory experiments is its wide range of applications. It can be used in organic synthesis, as a catalyst, and to study the structure and reactivity of organic molecules. Additionally, it is highly soluble in organic solvents, which makes it easy to work with. The main limitation of this compound is that it is relatively expensive, which can limit its use in some experiments.
将来の方向性
There are a number of potential future directions for the use of 3-Difluoromethanesulfonyl-4-methylaniline. One potential application is in the synthesis of pharmaceuticals, as the compound can be used as a catalyst in a variety of reactions. Additionally, this compound could be used in the synthesis of complex organic molecules, such as natural products. Finally, the compound could be used in the development of new materials, such as polymers and other materials with unique properties.
特性
IUPAC Name |
3-(difluoromethylsulfonyl)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2S/c1-5-2-3-6(11)4-7(5)14(12,13)8(9)10/h2-4,8H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQCREQNLKVWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



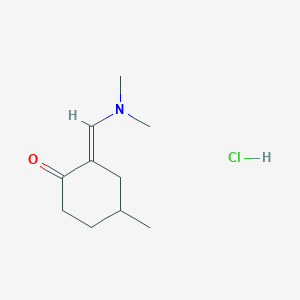
![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1459027.png)

![3-[(3-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B1459030.png)

![2-[(Dimethylamino)methyl]-4-methoxybenzaldehydehydrochloride](/img/structure/B1459033.png)
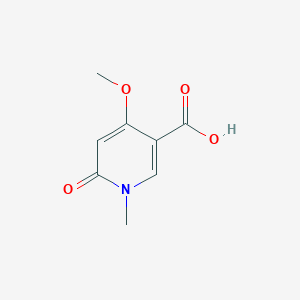
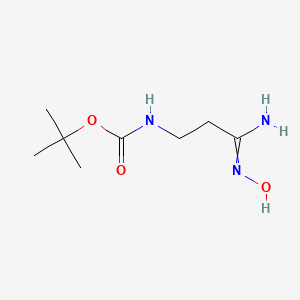
![4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B1459038.png)

